

UV-Vis Absorption Profile of 2-Aminothiazole Sulfate: A Comparative Technical Guide

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Compound of Interest

Compound Name: 2-Aminothiazole,sulfate

Cat. No.: B13835952

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Executive Summary

2-Aminothiazole Sulfate (2-AT·H₂SO₄) is the sulfate salt form of the heterocyclic amine 2-aminothiazole, a critical intermediate in the synthesis of sulfur drugs (e.g., sulfathiazole), dyes, and fungicides.

In UV-Vis spectrophotometry, the sulfate salt is characterized by the absorption of the protonated 2-aminothiazolium cation. The primary absorption maximum (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

) is observed at 257–262 nm in aqueous acidic media, with a molar absorptivity (

) of approximately 8,000 – 10,000 L·mol⁻¹·cm⁻¹.^{[1][2]} This guide details the spectral behavior, pH-dependent shifts (solvatochromism), and validation protocols to distinguish the sulfate salt from its free base and common impurities.

Chemical Context & Spectral Mechanism^{[2][4][5][6]} ^{[7][8][9]}

Structural Dynamics

Unlike the free base, 2-aminothiazole sulfate exists in a protonated state in solution. The protonation occurs preferentially at the ring nitrogen (N3), the most basic site, rather than the exocyclic amino group. This protonation stabilizes the aromatic system and alters the energy gap of the

electronic transition, leading to a spectral shift compared to the neutral molecule.

The "Sulfate" Factor

The sulfate counter-ion (

) is optically transparent in the UV region (

nm). Therefore, the UV spectrum of "2-aminothiazole sulfate" is effectively the spectrum of the 2-aminothiazolium cation.

- Free Base (Neutral):

nm

- Sulfate Salt (Cation):

nm (Bathochromic shift typical of N3-protonation in this scaffold)

Spectral Characterization Data

The following table summarizes the key optical properties derived from experimental conditions.

Parameter	Value / Range	Conditions
Primary	257 – 262 nm	Aqueous solution / 0.1 N HCl
Secondary Band	~200 – 210 nm	Far UV (solvent cutoff dependent)
Molar Absorptivity ()	~8,500 L·mol ⁻¹ ·cm ⁻¹	At (Estimated from Log)
Solvent Effect	Hypsochromic shift	In non-polar solvents (less relevant for sulfate salt due to solubility)
Linearity Range	1 – 15 g/mL	Follows Beer-Lambert Law

Comparative Analysis: Sulfate Salt vs. Alternatives

Compound	(Water/Acid)	Solubility Profile	Key Impurity Signal
2-Aminothiazole Sulfate	262 nm	High (Water), Low (Organic)	Transparent counter-ion
2-Aminothiazole (Base)	257 nm	Moderate (Water), High (Organic)	N/A
2-Acetamidothiazole	~270–275 nm	Low (Water)	Bathochromic shift due to carbonyl conjugation

Experimental Protocol: Validated Determination

This protocol ensures the accurate determination of

and concentration, accounting for the hygroscopic nature of the sulfate salt.

Reagents & Equipment[2]

- Analyte: 2-Aminothiazole Sulfate (>98% purity).
- Solvent: 0.1 N Hydrochloric Acid (HCl) or Deionized Water (pH < 4). Note: Acidic solvent ensures the salt remains fully dissociated and the cation is the sole absorbing species.
- Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).
- Cuvettes: Quartz (1 cm path length).

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve 10.0 mg of 2-aminothiazole sulfate in 100 mL of 0.1 N HCl.

- Concentration: 100
g/mL.
- Why Acid? Prevents hydrolysis and maintains the protonated species for consistent

Step 2: Dilution Series Prepare working standards of 2, 4, 6, 8, and 10

g/mL by serial dilution.

Step 3: Baseline Correction Run a blank scan using pure 0.1 N HCl. Ensure the baseline is flat (

Abs).

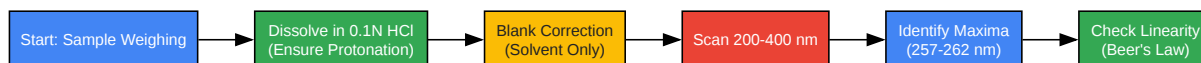
Step 4: Spectral Scanning Scan the 10

g/mL standard from 200 to 400 nm.

- Success Criterion: Identification of a single symmetrical peak near 260 nm.

- Failure Mode: Appearance of a shoulder >280 nm indicates oxidation or impurity (e.g., acetamido derivative).

Visualization of Analytical Workflow

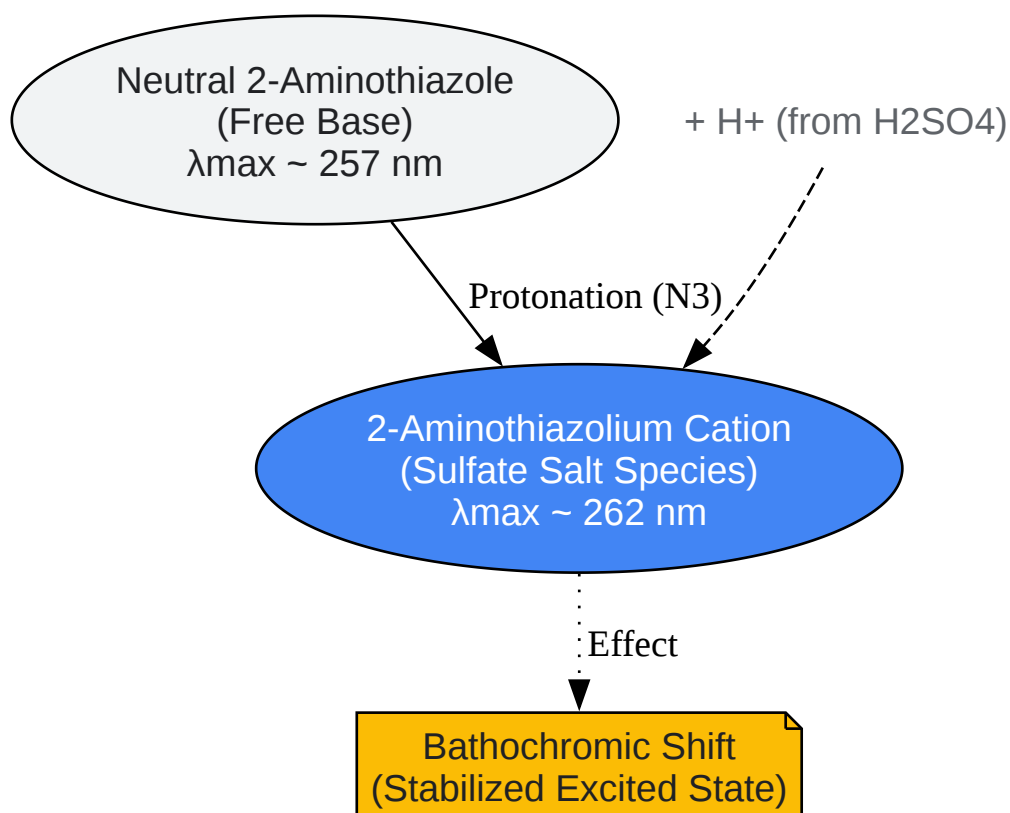


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Caption: Logical workflow for the spectrophotometric validation of 2-aminothiazole sulfate.

Structural & Mechanistic Visualization

The following diagram illustrates the protonation equilibrium that dictates the UV spectrum. The sulfate salt effectively locks the molecule in the "Cationic Form."



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Caption: Impact of protonation on the spectral species of 2-aminothiazole.

Troubleshooting & Validation (E-E-A-T)

- Issue: Peak Broadening or Shift to >270 nm.
 - Cause: Contamination with synthesis precursors (e.g., thiourea derivatives) or oxidation products.
 - Remedy: Recrystallize the salt from ethanol/water.
- Issue: Low Absorbance Intensity.
 - Cause: Hygroscopic water weight. The sulfate salt absorbs moisture, leading to weighing errors.
 - Remedy: Dry the salt in a desiccator over

for 24 hours before weighing, or determine water content via Karl Fischer titration and correct the mass.
- Issue: pH Sensitivity.
 - Observation: If dissolved in unbuffered water, the pH may drift, causing a mixture of neutral and cationic forms.
 - Control: Always use 0.1 N HCl or a pH 2.0 buffer for robust quantification.

References

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